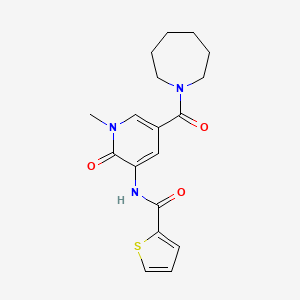

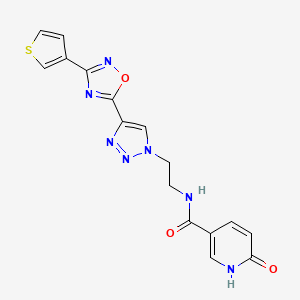

![molecular formula C12H11BrN2O2 B2488396 Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate CAS No. 59747-00-1](/img/structure/B2488396.png)

Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate and similar compounds involves intricate chemical reactions. For example, the compound ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized via reactions involving ammonium thiocyanate and characterized using various spectroscopic methods (İ. Koca et al., 2014). This highlights the complexity and the required precision in the synthesis of such compounds.

Molecular Structure Analysis

Molecular structure analysis reveals detailed insights into the compound's configuration. Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a similar compound, shows the enamine tautomer predominates in the solid state, highlighting the significance of tautomerism in these compounds' structural behavior (James E. Johnson et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate derivatives are diverse. For instance, ethyl (E)- and (Z)-3-aryl-3-chloro-2-cyanopropenoates react with 1,2-diamines to form imidazoles and imidazolines under different conditions, showcasing the compound's reactivity and potential for creating heterocyclic structures (J. Lönnqvist et al., 2002).

Physical Properties Analysis

The physical properties of such compounds often involve interactions that influence their crystalline packing. For example, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate utilizes rare N⋯π and O⋯π interactions in its crystal packing, indicating the importance of non-covalent interactions in determining the physical properties of these compounds (Zhenfeng Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties of ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate derivatives are characterized by their reactivity towards various reagents. The reaction of ethyl 2-azidopropenoate with nucleophiles, for example, demonstrates the versatility and reactivity of the compound's functional groups, leading to the formation of derivatives with different substituents (Masa-aki Kakimoto et al., 1982).

科学的研究の応用

Crystal Packing and Non-Hydrogen Bonding Interactions

Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate and related compounds are utilized in crystal engineering to explore non-traditional bonding interactions. Studies have revealed the occurrence of rare N⋯π and O⋯π interactions, in addition to C–H⋯N and C–H⋯O hydrogen bonds, facilitating unique crystal packing structures. These findings underscore the significance of non-hydrogen bonding interactions like C⋯π in molecular assembly, highlighting their rarity and the role of electrostatic interactions in these processes (Zhenfeng Zhang et al., 2011); (Zhenfeng Zhang et al., 2012).

Synthesis and Antimicrobial Activity

The compound has served as a precursor in the synthesis of various bioactive molecules, including thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidines. These synthesized compounds have been evaluated for their antimicrobial activities, demonstrating the compound's role in developing potential therapeutic agents (M. Gad-Elkareem et al., 2011).

Unnatural α-Amino Acid Derivatives Synthesis

In the realm of organic synthesis, this compound has been utilized in the preparation of highly substituted unnatural α-amino esters. Through a Pd(II)-catalyzed three-component coupling process, researchers have achieved regiocontrolled and diastereoselective synthesis, further expanding the utility of this compound in synthesizing complex molecular architectures (C. D. Hopkins & H. Malinakova, 2007).

Synthesis of Psychotropic and Anticancer Agents

Furthermore, ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate has been implicated in the synthesis of psychotropic substances and potential anticancer agents. Its conversion into compounds with significant biological activity showcases its versatility as a chemical precursor in pharmaceutical research (N. P. Grigoryan et al., 2011).

Advanced Material Synthesis

The compound's applications extend into materials science, where it contributes to the synthesis of Schiff base compounds with potential optical nonlinear properties. Such studies are crucial for developing new materials with specific photonic applications, highlighting the compound's role beyond biological systems (Hasanain A. Abdullmajed et al., 2021).

将来の方向性

While specific future directions for Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate are not available, research into similar compounds like pyrazoline derivatives has shown potential in various biological and pharmacological activities . This suggests that Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate could also have potential applications in these areas.

特性

IUPAC Name |

ethyl (E)-3-(4-bromoanilino)-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERDTJDPHMXSTI-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=CC=C(C=C1)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)

![methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)

![N-(4-chlorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2488316.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)

![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)

![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)

![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2488330.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)